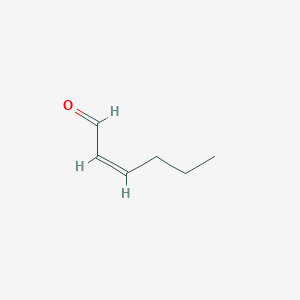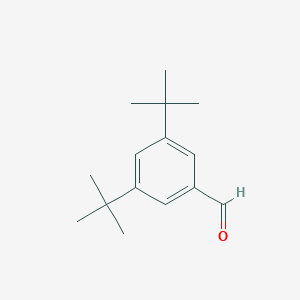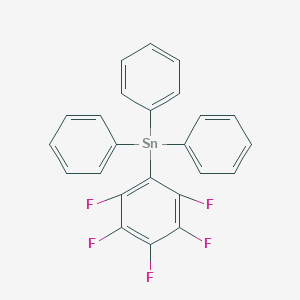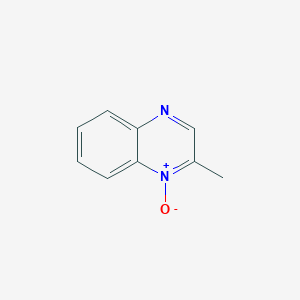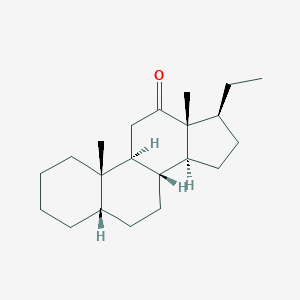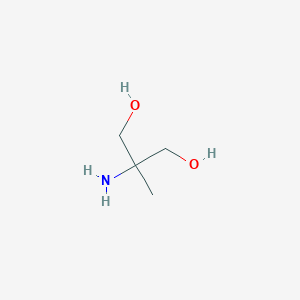
Zincon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zincon is a complex organic compound known for its vibrant color and utility in various scientific applications. This compound is often used as a sensitive reagent for the determination of metals such as zinc and mercury . Its unique structure allows it to form stable complexes with these metals, making it valuable in analytical chemistry.
Wissenschaftliche Forschungsanwendungen
Zincon has several scientific research applications:
Analytical Chemistry: Used as a reagent for the determination of metals like zinc and mercury.
Biological Studies: Employed in studies involving enzyme inhibition and metal ion interactions.
Industrial Applications: Utilized in the production of dyes and pigments due to its vibrant color.
Wirkmechanismus
Target of Action
Zincon’s primary targets are metallic ions, specifically zinc (Zn2+), copper (Cu), and cobalt (Co) ions . These ions play crucial roles in various biological processes, including enzymatic reactions, protein structure, and cellular signaling .
Mode of Action
This compound interacts with its targets by forming a complex with the metallic ions. Specifically, Zn(II) ions in solution react with this compound to form a blue complex . This interaction allows for the quantitative analysis of low concentrations of Zn2+(aq) in solution .
Biochemical Pathways
The formation of the this compound-metal ion complex affects the biochemical pathways involving these metal ions. For instance, the complexation of Zn2+ ions can influence the homeostasis and availability of free Zn2+ ions, which are involved in numerous cellular processes .
Result of Action
The primary result of this compound’s action is the formation of a colored complex with metal ions, which can be detected and quantified. This allows for the determination of the concentration of these ions in various solutions . In addition, the complexation of Zn2+ ions by this compound can influence the availability of free Zn2+ ions, potentially affecting cellular processes that depend on these ions .
Action Environment
The action of this compound is influenced by environmental factors such as pH and the presence of other ions. For instance, the recovery of Zn2+ ions was found to be quantitative at pH 7.0 to 8.0 . Moreover, the presence of other ions can interfere with this compound’s ability to form complexes with its target ions .
Biochemische Analyse
Biochemical Properties
Zincon has a significant role in biochemical reactions, particularly in the detection and quantification of zinc . It forms a blue complex with Zn(II) ions, which can be used for the quantitative analysis of low concentrations of Zn2+ in solution . This interaction between this compound and zinc ions is crucial in various biochemical assays .
Cellular Effects
This compound influences cellular function primarily through its interaction with zinc. Zinc is an essential trace element involved in numerous cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . By forming a complex with zinc, this compound can indirectly influence these processes.
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interaction with zinc ions. This compound has the ability to form a complex with Zn(II) ions, which can then be detected due to the change in color . This allows for the quantification of zinc in various samples, providing a valuable tool in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been used for the on-line preconcentration and determination of zinc . The stability of this compound allows for its use over extended periods, with at least 200 reutilizations of the column being possible in some setups .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, research on zinc supplementation provides some insights. Zinc, the primary ion that interacts with this compound, has been shown to have varying effects at different dosages in animal models .
Metabolic Pathways
This compound is involved in the metabolic pathways related to zinc. Zinc is an essential micronutrient involved in numerous metabolic pathways, including those involving enzymes or cofactors . By forming a complex with zinc, this compound can indirectly influence these pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are closely tied to the transport and distribution of zinc. Zinc is transported across biological membranes by a number of proteins, with zinc transporters being particularly important .
Subcellular Localization
The subcellular localization of this compound is likely to follow that of zinc, given their close interaction. Zinc is found in all cellular compartments, including the cytoplasm, mitochondria, endoplasmic reticulum, golgi apparatus, and nucleus . Therefore, it is reasonable to assume that this compound would also be found in these locations when complexed with zinc.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[[[(2-hydroxy-5-sulfophenyl)azo]phenylmethylene]hydrazino]- typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2-amino-5-sulfobenzoic acid. This is achieved by treating the compound with sodium nitrite in the presence of hydrochloric acid at low temperatures (0-5°C).
Coupling Reaction: The diazonium salt formed is then coupled with 2-hydroxybenzaldehyde under alkaline conditions to form the azo compound.
Hydrazone Formation: The resulting azo compound is then reacted with hydrazine hydrate to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Zincon undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, zinc dust in acidic conditions.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Salicylic acid, 5-sulfo-
- Sulfosalicylic acid
- 2-Hydroxy-5-sulfobenzoic acid
Uniqueness
Zincon is unique due to its ability to form highly stable complexes with metal ions, making it more effective in analytical applications compared to similar compounds. Its vibrant color also makes it a preferred choice in the dye and pigment industry .
Eigenschaften
CAS-Nummer |
135-52-4 |
|---|---|
Molekularformel |
C20H16N4O6S |
Molekulargewicht |
440.4 g/mol |
IUPAC-Name |
2-[[(E)-N-(2-hydroxy-5-sulfoanilino)-C-phenylcarbonimidoyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C20H16N4O6S/c25-18-11-10-14(31(28,29)30)12-17(18)22-24-19(13-6-2-1-3-7-13)23-21-16-9-5-4-8-15(16)20(26)27/h1-12,22,25H,(H,26,27)(H,28,29,30)/b23-21?,24-19+ |
InChI-Schlüssel |
OWQUYBAASOSGNO-NKFFIXGESA-N |
SMILES |
C1=CC=C(C=C1)C(=NNC2=C(C=CC(=C2)S(=O)(=O)O)O)N=NC3=CC=CC=C3C(=O)O |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=N\NC2=C(C=CC(=C2)S(=O)(=O)O)O)/N=NC3=CC=CC=C3C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NNC2=C(C=CC(=C2)S(=O)(=O)O)O)N=NC3=CC=CC=C3C(=O)O |
Key on ui other cas no. |
62625-22-3 135-52-4 |
Physikalische Beschreibung |
Purple solid; [Merck Index] |
Piktogramme |
Irritant |
Synonyme |
2-carboxy-2'-hydroxy-5'-sulfoformazylbenzene Zincon |
Herkunft des Produkts |
United States |
Q1: What is the molecular formula and weight of Zincon?
A1: The molecular formula of this compound is C19H13N4NaO6S, and its molecular weight is 440.4 g/mol. []
Q2: What are the spectroscopic characteristics of this compound?
A2: this compound exhibits distinct absorption spectra depending on its protonation state and complexation with metal ions. For instance, the this compound-zinc complex shows a maximum absorption at 620 nm. [, , ] Additionally, this compound has been studied using Resonance Raman spectroscopy to understand its interaction with proteins. []
Q3: How does this compound interact with metal ions?
A3: this compound acts as a chelating agent, forming colored complexes with various metal ions, including copper, zinc, nickel, cobalt, manganese, mercury, and lead. The complexation occurs through the hydroxyl and azo groups of this compound, leading to shifts in its absorption spectrum. [, , , , , , , , , ]
Q4: Can this compound differentiate between different metal ions?
A4: Yes, this compound exhibits selectivity for certain metal ions depending on the pH of the solution. For example, at pH 5, it preferentially binds to copper, while at pH 9, both copper and zinc complexes can form. [, ]
Q5: How does this compound interact with proteins?
A5: this compound demonstrates a high affinity for proteins, binding non-specifically to them at acidic pH. This interaction induces changes in the absorption spectrum of this compound, forming a basis for protein quantification assays. [, , , , ] The electrostatic and hydrophobic effects are believed to play a crucial role in this interaction. [, ]
Q6: How is this compound used in analytical chemistry?
A6: this compound serves as a valuable reagent for the spectrophotometric determination of metal ions in various matrices, including water, biological samples, and food products. [, , , , , , , , , , , ] Its ability to form colored complexes with metal ions allows for their sensitive and selective detection.
Q7: Can this compound be used for simultaneous determination of multiple metal ions?
A7: Yes, analytical techniques coupled with multivariate analysis, such as partial least squares (PLS) regression, allow for the simultaneous determination of multiple metal ions using this compound. [, ]
Q8: What are the advantages of using this compound in analytical methods?
A8: this compound offers advantages like high sensitivity, good selectivity for specific metal ions, and simplicity of operation, making it a preferred choice in analytical applications. [, , , ]
Q9: How is this compound immobilized for use in solid-phase extraction?
A10: this compound can be immobilized on solid supports like anion exchange resins or modified magnetic nanoparticles, enabling preconcentration and separation of metal ions before their determination. This approach enhances the sensitivity and selectivity of analytical methods. [, , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


